1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-fluoro-2,3-dihydro-2-oxo-, methyl ester
Description
This compound is a fluorinated pyrrolopyridine derivative with a methyl ester moiety at the 3-carboxylic acid position. Its structure features a fused pyrrolo[2,3-c]pyridine core, a fluorine substituent at position 4, and a 2,3-dihydro-2-oxo group, which introduces partial saturation and a ketone functionality.
Properties
IUPAC Name |
methyl 4-fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c1-15-9(14)7-6-4(10)2-11-3-5(6)12-8(7)13/h2-3,7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTZIPCCENHQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(C=NC=C2NC1=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148049 | |
| Record name | Methyl 4-fluoro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-79-8 | |
| Record name | Methyl 4-fluoro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-fluoro-2,3-dihydro-2-oxo-, methyl ester is a member of the pyrrolopyridine family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid methyl ester
- Molecular Formula : C₈H₆FN₂O₂
- Molecular Weight : 180.14 g/mol
- CAS Number : 1190320-51-4
Research indicates that compounds within the pyrrolopyridine class may act through various mechanisms:
- Kinase Inhibition : Certain derivatives have been identified as inhibitors of SGK-1 kinase, which is implicated in various diseases such as cancer and diabetes .
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.
Biological Activities
The biological activities of 1H-Pyrrolo[2,3-c]pyridine derivatives include:
Antitumor Activity
Studies have shown that pyrrolopyridine derivatives exhibit significant antitumor properties. For instance:
- A derivative demonstrated a reduction in tumor growth in xenograft models by inhibiting cell proliferation and inducing apoptosis .
Antiviral Activity
Research has highlighted the antiviral potential of these compounds:
- Certain derivatives showed moderate activity against HIV-1 replication, with specific structural modifications enhancing efficacy (e.g., the presence of a fluorine atom) .
Antimicrobial Properties
The compound also exhibits antimicrobial activity:
- It has been tested against various bacterial strains and showed promising results in inhibiting growth at certain concentrations.
Case Studies
- SGK-1 Inhibition Study : A study focused on the inhibition of SGK-1 kinase by pyrrolopyridine derivatives reported a significant decrease in cell viability in cancer cell lines treated with these compounds. The most potent inhibitor was identified as having an IC50 value in the low micromolar range .
- Antiviral Efficacy Evaluation : In vitro assays conducted on HIV-infected cell lines revealed that specific methyl esters of pyrrolopyridines could reduce viral load significantly, indicating their potential as antiviral agents .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-c]pyridine Core
Compounds with substitutions at the 2-carboxylic acid position (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives) exhibit distinct reactivity and synthetic yields. For example:
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) was synthesized in 71% yield, while 5-methoxy derivative (10c) achieved 80% yield . The electron-withdrawing chlorine substituent likely reduces yield compared to the electron-donating methoxy group. The target compound’s 4-fluoro substituent (also electron-withdrawing) may similarly impact synthesis efficiency, though direct yield data is unavailable.
Table 1: Substituent Effects on Pyrrolo[2,3-c]pyridine Derivatives
| Compound Name | Substituent Position | Yield (%) | Key Functional Groups |
|---|---|---|---|
| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid | None | 95 | Carboxylic acid at C2 |
| 5-Chloro derivative (10b) | C5 | 71 | Cl at C5, carboxylic acid |
| 5-Methoxy derivative (10c) | C5 | 80 | OMe at C5, carboxylic acid |
| Target compound | C4-F, C3-ester | N/A | F at C4, dihydro-2-oxo, ester |
Ester Group Variations
The methyl ester group in the target compound contrasts with ethyl esters (e.g., 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 2,3-dihydro-1-hydroxy-2-oxo-, ethyl ester , CAS 87592-19-6) . Methyl esters typically exhibit lower molecular weights and higher volatility compared to ethyl esters. For instance:
Ring Saturation and Ketone Functionality
The 2,3-dihydro-2-oxo group in the target compound introduces partial saturation and a ketone, which may enhance stability or influence binding interactions. Similar features are observed in 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester (CAS 1190317-75-9), which shares a dihydro-2-oxo moiety but differs in ring fusion ([2,3-b] vs. [2,3-c]) .
Fluorine Substitution Patterns
Fluorine’s position significantly impacts physicochemical properties. For example:
Structural Similarity and Heterocyclic Variations
Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine
The target compound’s [2,3-c] fusion differs from [2,3-b] isomers like 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, methyl ester (CAS 808137-94-2, MW 176.17 g/mol) .
Pyrrolopyridine vs. Pyrrolopyridazine
European patent applications describe pyrrolo[1,2-b]pyridazine-3-carboxylic acid esters (e.g., EP 4 374 877 A2) . These compounds replace the pyridine ring with pyridazine, introducing an additional nitrogen atom. This change increases polarity and may enhance interactions with biological targets but complicates synthesis due to higher reactivity.
Key Research Findings and Implications
- Synthetic Accessibility : Chlorine and fluorine substituents on pyrrolopyridine cores correlate with lower yields compared to methoxy groups .
- Ester Stability : Methyl esters generally offer better hydrolytic stability than ethyl esters in physiological conditions, favoring drug design .
- Fluorine Positioning: Fluorine at C4 (target compound) vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
